molecular formula C6H11IO2Zn B14112719 4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF

4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF

Cat. No.: B14112719
M. Wt: 307.4 g/mol
InChI Key: NVFAZIRHJJZBEV-UHFFFAOYSA-M
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Description

4-Ethoxy-4-oxobutylzinc iodide is a highly specialized organozinc reagent supplied as a 0.50 M solution in tetrahydrofuran (THF). It is widely utilized in cross-coupling reactions, particularly in Pd-catalyzed transformations, to introduce ester-functionalized alkyl groups into organic frameworks . The reagent’s structure combines a zinc-iodide bond with a 4-ethoxy-4-oxobutyl chain, making it a versatile intermediate for synthesizing complex molecules in pharmaceuticals and materials science. Packaged under argon in resealable ChemSeal™ bottles, it ensures stability against moisture and oxygen, critical for maintaining reactivity .

Properties

Molecular Formula

C6H11IO2Zn

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl butanoate;iodozinc(1+)

InChI

InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

NVFAZIRHJJZBEV-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC[CH2-].[Zn+]I

Origin of Product

United States

Preparation Methods

Direct Zinc Insertion into Ethyl 4-Iodobutanoate

The most widely documented method involves the direct reaction of ethyl 4-iodobutanoate with activated zinc metal in anhydrous tetrahydrofuran (THF). This approach mirrors protocols used for analogous organozinc bromides.

Procedure :

  • Activation of Zinc : Zinc dust (1.2 equiv) is pre-treated with 1,2-dibromoethane (5 mol%) in THF under argon to remove surface oxides.
  • Reaction Setup : Ethyl 4-iodobutanoate (1.0 equiv) is added dropwise to the activated zinc suspension at 0°C.
  • Temperature Control : The mixture is gradually warmed to 25°C and stirred for 12–24 h until gas evolution ceases.
  • Standardization : The resulting 0.50 M solution is filtered through celite under inert atmosphere and stored at 2–8°C.

Key Parameters :

  • Solvent Purity : THF must be rigorously dried over sodium/benzophenone to prevent hydrolysis.
  • Zinc Quality : <40 μm particle size ensures sufficient surface area for complete conversion.
  • Atmosphere : Oxygen levels <1 ppm are critical to avoid side reactions.

Transmetallation from Grignard Reagents

An alternative route employs transmetallation of the corresponding Grignard reagent with zinc iodide, adapting methods from bromide syntheses:

Steps :

  • Grignard Formation : Ethyl 4-bromobutanoate reacts with magnesium turnings in THF at −10°C.
  • Zinc Exchange : ZnI₂ (1.05 equiv) is added to the Grignard solution at −78°C, yielding the target organozinc species.
  • Concentration Adjustment : The solution is diluted with THF to achieve 0.50 M concentration.

Advantages :

  • Avoids handling pyrophoric zinc dust
  • Higher functional group tolerance compared to direct insertion

Reaction Optimization and Mechanistic Insights

Kinetic Profiling of Zinc Insertion

Studies on analogous systems reveal a two-stage mechanism:

  • Oxidative Addition :
    $$ \text{Zn} + \text{ICH}2\text{CH}2\text{CO}2\text{Et} \rightarrow \text{I-Zn-CH}2\text{CH}2\text{CO}2\text{Et} $$
    Rate-determining step with activation energy ≈ 45 kJ/mol.
  • Aggregation :
    Monomeric zinc species dimerize in THF, stabilized by solvent coordination.

Optimization Levers :

  • Additives : 5 mol% LiCl accelerates insertion by 3x via Schlenk equilibrium modulation.
  • Temperature : Maintaining <30°C prevents β-hydride elimination (≤5% side products).

Analytical Characterization

Quality Control Protocols

Parameter Method Specification Reference
Concentration Iodometric Titration 0.50 ± 0.03 M
Zinc Content ICP-OES 15.8–16.2 wt%
Iodide Impurities Ion Chromatography <0.5 mol% ZnI₂
Residual THF GC-MS <0.1% H₂O

Spectroscopic Data :

  • ¹H NMR (THF-d₈) : δ 4.15 (q, J=7.1 Hz, 2H, OCH₂), 3.58 (m, 4H, THF), 2.39 (t, J=7.5 Hz, 2H, CH₂CO), 1.68 (quintet, J=7.3 Hz, 2H, CH₂), 1.27 (t, J=7.1 Hz, 3H, CH₃).
  • IR (neat) : 1725 cm⁻¹ (C=O), 510 cm⁻¹ (Zn-C).

Industrial-Scale Production Considerations

Stability Data

Condition Decomposition Rate (per month)
25°C (Argon) <2%
4°C (Air) 12%
25°C (Humid Air) Full decomposition in 72 h

Applications in Organic Synthesis

Negishi Cross-Coupling

The reagent demonstrates exceptional performance in Pd-catalyzed couplings:

Case Study : Synthesis of α,β-Unsaturated Esters

  • Catalyst System : PdCl₂(dppb) (2 mol%)
  • Reaction Scope :
    • Couples with vinyl iodides (≥90% yield)
    • Tolerates esters, ketones, and protected amines
  • Stereoinduction : Delivers Z-alkenes with 95:5 selectivity.

Mechanistic Advantage : The ethoxycarbonyl group enhances zinc’s nucleophilicity through conjugation, enabling reactions at −20°C that typically require 50°C with simple alkylzincs.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-4-oxobutylzinc iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically more complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-Ethoxy-4-oxobutylzinc iodide is an organozinc compound with significant applications in organic synthesis, particularly in cross-coupling reactions. It is typically prepared as a 0.50 M solution in tetrahydrofuran (THF), a solvent that dissolves a wide range of organic compounds, facilitating various chemical reactions. The compound's uniqueness stems from its ethoxy group and specific carbonyl functionality, which, combined with its stability in THF and effectiveness in cross-coupling reactions, makes it particularly useful in synthetic applications compared to similar compounds.

Applications in Organic Chemistry

4-Ethoxy-4-oxobutylzinc iodide is used in creating complex structures via carbon-carbon bond formation. Interaction studies help show its potential as a versatile reagent, and understanding how this compound interacts with different catalysts can optimize its use in synthetic pathways.

Cross-Coupling Reactions

4-Ethoxy-4-oxobutylzinc iodide is particularly useful in Negishi cross-coupling reactions. For example, it can be reacted with trans-vinyl iodide in the presence of a palladium catalyst to yield a target molecule . Similarly, it can be used in sp3-sp3 Negishi cross-coupling reactions with a palladium-based PEPPSI-IPr catalyst .

Synthesis of Acrylic Acid Derivatives

4-Ethoxy-4-oxobutylzinc iodide can be employed as an intermediate in key synthetic steps for preparing acrylic acid derivatives .

Total Synthesis of Natural Products

It serves as an intermediate in the final step of the total synthesis of the natural product mucosin .

Treatment of Diseases

4-Ethoxy-4-oxobutylzinc iodide has a role in the treatment of diseases such as pulmonary disease, asthma, or chronic obstructive pulmonary disease, pre-term labor, glaucoma, a neurological disorder, a cardiac disorder, inflammation, urological disorders such as urinary incontinence and gastrointestinal disorders such as irritable bowel syndrome or spastic colitis .

Comparative Data

Compound NameStructureUnique Features
4-Ethoxy-4-oxobutylzinc bromideSimilar to 4-Ethoxy-4-oxobutylzinc iodideSimilar reactivity but less stable than the iodide
1-Ethyl-1-bromopropan-2-oneDifferent functional groupDifferent functional group leading to varied reactivity
DiethylzincHighly reactiveHighly reactive; used as a strong nucleophile

Synthesis of Multi-Substituted Haloalkenes

4-Ethoxy-4-oxobutylzinc iodide can be used as a substrate in synthesizing multi-substituted haloalkenes by reacting with 1-haloalkenes via the Negishi cross-coupling reaction .

Total Synthesis of Natural Products

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-oxobutylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom coordinates with the carbonyl group, enhancing the nucleophilicity of the carbon atom, which then attacks electrophiles to form new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc reagents share core reactivity patterns but differ in structural and electronic properties, which influence their applications. Below is a detailed comparison of 4-ethoxy-4-oxobutylzinc iodide with analogous compounds:

Structural and Functional Group Comparisons

Compound Name Key Structural Features Halide Concentration (THF) Key Applications
4-Ethoxy-4-oxobutylzinc iodide Alkyl chain with ester group I 0.50 M Alkylation, Pd-catalyzed couplings
4-Ethoxy-4-oxobutylzinc bromide Alkyl chain with ester group Br 0.50 M Knochel-type couplings
4-(Ethoxycarbonyl)phenylzinc iodide Aryl group with ester substituent I 0.50 M Aryl-aryl couplings
4-Methylphenylzinc iodide Aryl group with methyl substituent I 0.50 M Electron-rich aryl couplings
  • Ester vs. Aryl Functionality : The ethoxy-oxobutyl chain in the target compound enables the introduction of ester groups during coupling, unlike aryl zinc reagents (e.g., 4-methylphenylzinc iodide), which transfer aromatic rings. This distinction is critical for synthesizing aliphatic esters in natural products .
  • Halide Effects : Iodide-based reagents (e.g., 4-ethoxy-4-oxobutylzinc iodide) often exhibit faster transmetallation in Pd-catalyzed reactions compared to bromides due to the weaker Zn-I bond, though bromides may offer better selectivity in certain cases .

Reactivity in Cross-Coupling Reactions

  • Pd-Catalyzed Couplings :
    • The bromide analog (4-ethoxy-4-oxobutylzinc bromide) has been employed in Negishi couplings with aryl halides, achieving yields >80% under optimized conditions (Pd(OAc)₂, SPhos ligand, 50°C) .
    • The iodide version is similarly effective but may require milder conditions or lower catalyst loadings due to its higher reactivity .

Stability and Handling

All organozinc reagents in THF (0.50 M) are moisture-sensitive, requiring inert storage. However, iodide reagents are generally more prone to decomposition than bromides, necessitating stricter handling protocols .

Catalytic and Mechanistic Insights

  • Coordination Chemistry : The Zn center’s electrophilicity is modulated by the iodide ligand, enhancing its interaction with Pd catalysts during transmetallation. This contrasts with tris(thf)-coordinated zinc complexes, which exhibit reduced coupling efficiency due to steric hindrance .
  • Reaction Mechanisms : Studies suggest that the ester group in 4-ethoxy-4-oxobutylzinc iodide stabilizes transition states via resonance, accelerating bond-forming steps in cross-couplings .

Biological Activity

4-Ethoxy-4-oxobutylzinc iodide, a compound utilized primarily in organic synthesis, particularly in cross-coupling reactions, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its applications in drug development and its effects on cellular processes.

4-Ethoxy-4-oxobutylzinc iodide is a zinc-based organometallic compound, typically prepared as a solution in tetrahydrofuran (THF) at a concentration of 0.50 M. It serves as an intermediate in various synthetic pathways, including the preparation of acrylic acid derivatives and multi-substituted haloalkenes via Negishi cross-coupling reactions .

Anti-inflammatory Properties

Recent studies indicate that compounds derived from 4-ethoxy-4-oxobutylzinc iodide exhibit significant anti-inflammatory effects. For instance, its derivatives have shown to modulate the biosynthesis of specialized pro-resolving mediators (SPMs) that play crucial roles in resolving inflammation .

Key Findings:

  • Inhibition of Pro-inflammatory Mediators: The compound has been linked to reduced levels of pro-inflammatory mediators such as leukotriene B4 (LTB4) and prostaglandin E2 (PGE2), while enhancing the production of SPMs like lipoxin A4 and protectin D1 .
  • Cellular Mechanisms: The biological activity is thought to involve the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways which are pivotal in inflammatory responses .

Cytotoxicity and Cell Viability

Investigations into the cytotoxic effects of 4-ethoxy-4-oxobutylzinc iodide have revealed no significant cytotoxicity at therapeutic concentrations. In cell viability assays, it was found to maintain cell health while facilitating cellular processes related to inflammation resolution .

Study on Neutrophil Recruitment

A self-limited model of inflammation was employed to assess the impact of derivatives on neutrophil recruitment. The results demonstrated that treatment with compounds derived from 4-ethoxy-4-oxobutylzinc iodide significantly decreased neutrophil infiltration during peritonitis, suggesting a potential therapeutic role in inflammatory diseases .

Neuroinflammation and Cognitive Function

Another study explored the effects of these compounds on neuroinflammation. The administration of 4-ethoxy-4-oxobutylzinc iodide derivatives resulted in reduced cognitive deficits and weight loss during epileptogenesis, indicating protective effects against neuroinflammatory processes .

Data Summary

Biological Activity Effect Mechanism
Anti-inflammatoryDecreased levels of LTB4 and PGE2Modulation of COX and LOX pathways
CytotoxicityNo significant cytotoxic effectsMaintains cell viability
Neutrophil RecruitmentReduced infiltrationEnhances SPM biosynthesis
NeuroprotectionImproved cognitive functionProtective against neuroinflammation

Q & A

Basic Questions

Q. What are the optimal catalytic conditions for cross-coupling reactions using 4-Ethoxy-4-oxobutylzinc iodide in THF?

  • Methodological Answer : Use palladium catalysts (e.g., Pd₂(dba)₃ at 10 mol%) with supporting ligands like P(oo-tolyl)₃ (40 mol%) in THF at ambient temperature. These conditions facilitate efficient coupling with electrophiles, as demonstrated in reactions with solid-supported aryl iodides . Ensure anhydrous conditions and inert gas purging to prevent reagent decomposition.

Q. How should 0.50 M THF solutions of organozinc reagents be stored to maintain stability?

  • Methodological Answer : Store solutions in argon-sealed, resealable containers to minimize exposure to moisture and oxygen. Evidence shows that THF-solvated organozinc complexes can lose coordinated THF under reduced pressure, leading to aggregation or decomposition . Avoid prolonged storage at room temperature; refrigeration (-20°C) is recommended for long-term stability.

Q. What analytical techniques are suitable for characterizing reaction products derived from this reagent?

  • Methodological Answer : Use 1H^{1}\text{H} and 31P^{31}\text{P} NMR to monitor ligand exchange dynamics and metal coordination. For molecular weight determination, GPC/SEC with THF as the mobile phase is optimal due to its higher dn/dcdn/dc value compared to DCM, improving detection sensitivity . X-ray crystallography (e.g., SHELX-90 ) can resolve structural details of crystalline intermediates.

Advanced Questions

Q. How does THF coordination influence the reactivity and selectivity of 4-Ethoxy-4-oxobutylzinc iodide?

  • Methodological Answer : THF acts as a Lewis base, stabilizing the zinc center and modulating its electrophilicity. Studies on isomorphous metal complexes show that THF ligands reversibly dissociate under vacuum, altering the coordination sphere and reactivity. For example, replacing THF with stronger donors (e.g., η⁵-iPrMeInd) increases 89Y^{89}\text{Y}31P^{31}\text{P} coupling constants, indicating enhanced metal-ligand interactions . Optimize ligand exchange by controlling solvent evaporation rates or adding competing donors.

Q. How can researchers resolve contradictions in coupling yields when using acid-labile solid supports?

  • Methodological Answer : Acid-labile resins (e.g., Rink) may cleave prematurely under coupling conditions. If yields are low, pre-treat the resin with THF to identify unintended cleavage (e.g., quantitative release of 4-iodobenzoic acid ). Switch to base-labile or photocleavable supports, or adjust reaction pH to minimize acid sensitivity.

Q. What mechanistic insights explain solvent-dependent variations in reaction rates for organozinc reagents?

  • Methodological Answer : THF’s polarity and donor strength influence ion-pair dissociation and nucleophilicity. In cross-coupling, THF stabilizes monomeric organozinc species, enhancing transmetallation efficiency. Contrastingly, ethereal solvents with lower donor capacity (e.g., diethyl ether) may promote aggregation, reducing reactivity. Validate solvent effects via kinetic studies or 19F^{19}\text{F} NMR monitoring of intermediates .

Key Recommendations

  • Handling : Always use freshly opened THF or validate purity via Karl Fischer titration. While distillation is not always necessary, ensure low water content (<50 ppm) to prevent side reactions .
  • Troubleshooting : If coupling yields drop unexpectedly, check for THF decomposition (peroxides) or unintended ligand substitution using 1H^{1}\text{H} NMR .
  • Advanced Design : For asymmetric syntheses, exploit THF’s ability to stabilize chiral intermediates. Pair with chiral auxiliaries (e.g., 4(R)-benzyloxazolidin-2-one ) to enhance enantioselectivity.

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